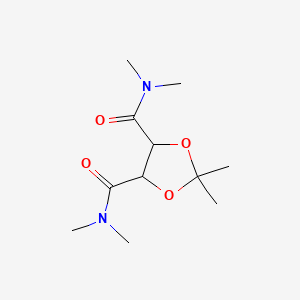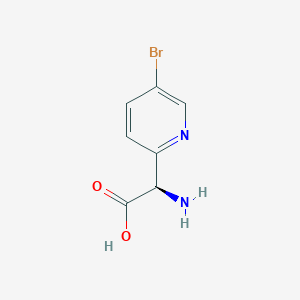![molecular formula C16H12N2 B3067439 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 117490-51-4](/img/structure/B3067439.png)
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile
Overview
Description
2,2’-Dimethylbiphenyl is an organic compound with the formula C14H14. It is also referred to as o,o’-bitoluene . It is an aromatic amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the Schiff base H2(L1) was prepared via the condensation reaction of 2,2′-iamino-4,4′-dimethyl-1,1′-biphenyl with 2-hydroxybenzaldehyde . Another method involved Cu-catalyzed coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl .Molecular Structure Analysis
The molecular structure of 2,2’-Dimethylbiphenyl can be viewed using Java or Javascript . The molecular weight is 182.2610 .Physical and Chemical Properties Analysis
2,2’-Dimethylbiphenyl has a molecular weight of 182.2610 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles derivatives, including those related to 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, making them potential candidates for corrosion protection in industrial applications (Verma, Quraishi, & Singh, 2015).
Photoinduced Electron Transfer
The compound has been utilized in studies exploring photoinduced electron transfer from terpenoid polyalkenes. Such research contributes to a deeper understanding of the photophysical properties of related compounds, which can be valuable in developing new materials for electronic and photovoltaic applications (Görner, Warzecha, & Demuth, 1997).
Synthesis of Novel Compounds
Research has explored the synthesis of various compounds using this compound as a precursor or reactant. This includes the preparation of complex molecules which can have potential applications in areas like medicinal chemistry and materials science (Batanero, Barba, & Martín, 2002).
Anticancerous and Antiproliferative Effects
Derivatives of this compound have been synthesized and evaluated for their anticancerous and antiproliferative effects. This research contributes to the development of new chemotherapeutic agents (Ababneh et al., 2021).
Molecular Complex Formation
Studies have been conducted on the molecular complexes of biphenyl-4,4'-dicarbonitrile with metal chlorides, examining their composition and physical properties. Such studies are essential for understanding the chemical behavior of these complexes and their potential applications in catalysis and polymerization (He, 1984).
Safety and Hazards
While specific safety and hazard information for 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile was not found, it’s important to handle all chemicals with care. For similar compounds, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
4-(4-cyano-2-methylphenyl)-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIEVOGQRJCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=C(C=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)




![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)


